molecular formula C9H16Cl2N2 B1433396 (R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride CAS No. 1391505-67-1

(R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride

Cat. No.: B1433396
CAS No.: 1391505-67-1
M. Wt: 223.14 g/mol
InChI Key: VRTAESZQFXXTDZ-KLQYNRQASA-N
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Description

®-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its pyridine ring and amine group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and amines.

    Reaction Conditions: The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as palladium or platinum.

    Reaction Steps: The process may involve multiple steps, including nucleophilic substitution, reduction, and cyclization reactions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of ®-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

®-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.

    2-Methyl-1-pyridin-4-yl-ethylamine dihydrochloride: A structurally related compound with a shorter alkyl chain.

Uniqueness

®-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

(1R)-2-methyl-1-pyridin-4-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-3-5-11-6-4-8;;/h3-7,9H,10H2,1-2H3;2*1H/t9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTAESZQFXXTDZ-KLQYNRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=NC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CC=NC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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